molecular formula C17H16N4O4 B13707465 (2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid

(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid

Cat. No.: B13707465
M. Wt: 340.33 g/mol
InChI Key: GYDKKGONSIGLAV-UHFFFAOYSA-N
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Description

3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a cyanopropenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the cyanopropenoic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the cyanopropenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-carbamoylethyl)-3-(4-hydroxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C17H16N4O4/c1-25-14-4-2-11(3-5-14)16-13(8-12(9-18)17(23)24)10-21(20-16)7-6-15(19)22/h2-5,8,10H,6-7H2,1H3,(H2,19,22)(H,23,24)

InChI Key

GYDKKGONSIGLAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N

Origin of Product

United States

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